Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H5BrClNO2S and a molecular weight of 306.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and a thieno[2,3-c]pyridine core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate typically involves the bromination and chlorination of thieno[2,3-c]pyridine derivatives. One common method includes the following steps:
Chlorination: The addition of a chlorine atom at the 7-position.
Esterification: The formation of the methyl ester at the 2-carboxylate position.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar bromination, chlorination, and esterification reactions. The process is optimized for high yield and purity, employing standard laboratory equipment and conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno[2,3-c]pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
- Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Uniqueness
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the thieno[2,3-c]pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5BrClNO2S |
---|---|
Molecular Weight |
306.56 g/mol |
IUPAC Name |
methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5BrClNO2S/c1-14-9(13)6-2-4-5(10)3-12-8(11)7(4)15-6/h2-3H,1H3 |
InChI Key |
PLXPYNYEFDAWIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=NC=C2Br)Cl |
Origin of Product |
United States |
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